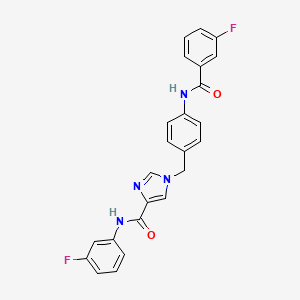
4-异丁氧基-N-(1-丙酰-1,2,3,4-四氢喹啉-6-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
人 β3 肾上腺素能受体激动剂
含有苯磺酰胺部分的四氢异喹啉衍生物已被检查其作为人 β3 肾上腺素能受体 (AR) 激动剂的潜力。这些化合物显示出显着的选择性和效力,一些衍生物对其他 AR 的选择性超过 1000 倍。这突出了它们通过靶向 β3 AR 治疗代谢紊乱的潜在应用(Parmee 等人,2000)。
人碳酸酐酶抑制剂
研究还探索了苯磺酰胺衍生物与人碳酸酐酶 (hCA) 的相互作用,特别是旨在提高对可成药异构体的选择性。这些研究得到了晶体学和对接分析的支持,提供了对设计针对参与各种疾病的特定 hCA 的新抑制剂的见解,展示了这些化合物的治疗潜力(Bruno 等人,2017)。
抗癌药
已经合成并评估了几个带有磺酰胺部分的四氢喹啉衍生物的体外抗肿瘤活性。这些化合物显示出有希望的结果,一些化合物表现出的效力高于已建立的抗癌药物,如阿霉素。这表明它们作为新型抗癌剂的潜力,有助于开发新的治疗选择(Alqasoumi 等人,2010)。
抗菌剂
已经合成并测试了将喹啉与磺酰胺部分相结合的新化合物作为抗菌剂。这些化合物对革兰氏阳性菌表现出显着的活性,表明它们在对抗微生物感染方面具有潜力(应用化学中的生物界面研究,2019)。
转移氢化催化剂
已经合成并表征了含有吡啶基芳香磺酰胺的半夹心钌配合物。这些配合物在苯乙酮衍生物的转移氢化中表现出催化效率,表明它们在合成化学和工业过程中的应用(Dayan 等人,2013)。
属性
IUPAC Name |
4-(2-methylpropoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-22(25)24-13-5-6-17-14-18(7-12-21(17)24)23-29(26,27)20-10-8-19(9-11-20)28-15-16(2)3/h7-12,14,16,23H,4-6,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYGVXVYQQRYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2913047.png)

![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913050.png)
![2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2913051.png)


![4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B2913057.png)

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2913061.png)

![2-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2913066.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2913067.png)

